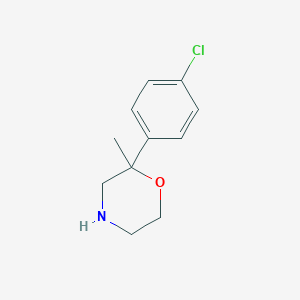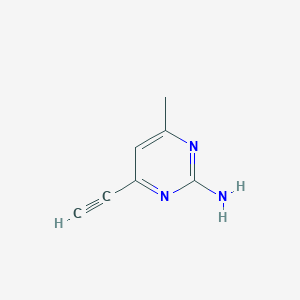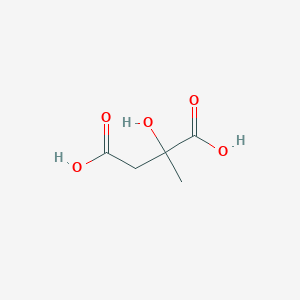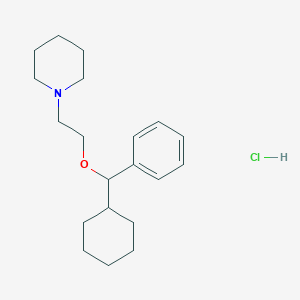
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a British pharmaceutical company, and was initially developed as a potential alternative to morphine. AH-7921 is a potent mu-opioid receptor agonist and has been shown to be effective in managing pain in animal studies. However, due to its potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States and is not approved for human use.
作用机制
AH-7921 acts as a mu-opioid receptor agonist, binding to the same receptors in the brain that are targeted by endogenous opioids such as endorphins. By activating these receptors, AH-7921 can reduce the transmission of pain signals and produce analgesia. However, like other opioids, AH-7921 can also produce euphoria, sedation, and respiratory depression, which can lead to overdose and death.
生化和生理效应
AH-7921 has been shown to produce a range of biochemical and physiological effects in animal studies. In addition to its analgesic properties, AH-7921 has been shown to produce sedation, hypothermia, and decreased locomotor activity in rats. It has also been shown to produce respiratory depression, which is a major concern with opioid drugs.
实验室实验的优点和局限性
AH-7921 has several advantages for laboratory experiments. It is a potent mu-opioid receptor agonist and can produce analgesia in animal models. It is also relatively easy to synthesize and can be produced in large quantities. However, its potential for abuse and addiction, as well as its toxicity, limit its use in clinical and preclinical studies.
未来方向
There are several potential future directions for research on AH-7921. One area of interest is the development of safer and more effective opioid analgesics that can produce analgesia without the risk of addiction and overdose. Another area of interest is the study of AH-7921 as a potential treatment for opioid addiction. Finally, there is a need for further research on the biochemical and physiological effects of AH-7921, as well as its potential for toxicity and overdose.
合成方法
The synthesis of AH-7921 involves several steps, starting with the reaction of 1,4-cyclohexadiene with benzyl chloride to produce alpha-cyclohexylbenzyl chloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield 1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine. The final step involves the reaction of this compound with hydrochloric acid to produce the hydrochloride salt of AH-7921.
科研应用
AH-7921 has been studied extensively in animal models for its analgesic properties. It has been shown to be effective in reducing pain in rats and mice, with a potency similar to that of morphine. However, its potential for abuse and addiction has limited its clinical use. AH-7921 has also been studied for its potential as a treatment for opioid addiction. In one study, AH-7921 was found to reduce the symptoms of withdrawal in rats that were dependent on morphine.
性质
CAS 编号 |
102370-70-7 |
|---|---|
产品名称 |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
分子式 |
C20H32ClNO |
分子量 |
337.9 g/mol |
IUPAC 名称 |
1-[2-[cyclohexyl(phenyl)methoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
InChI 键 |
FQUBIOROYFZHGR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
规范 SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
同义词 |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



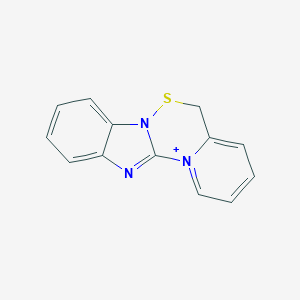
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

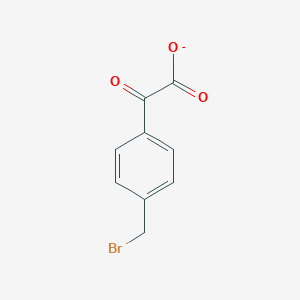
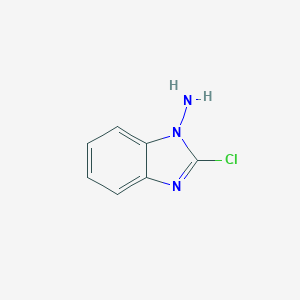
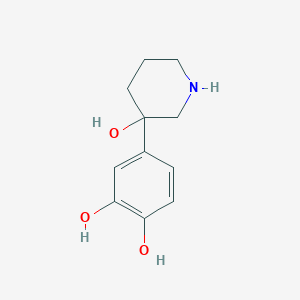
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
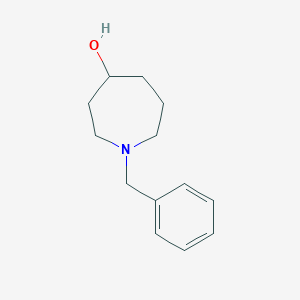
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

